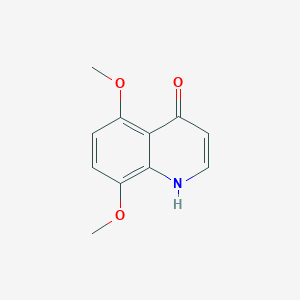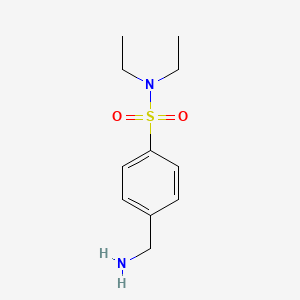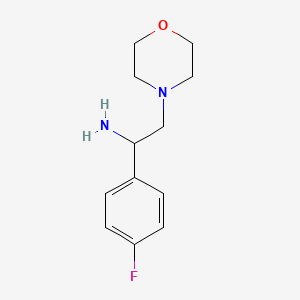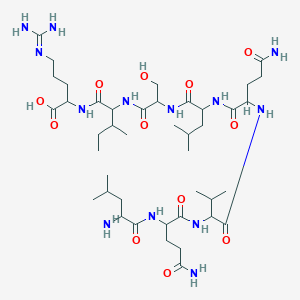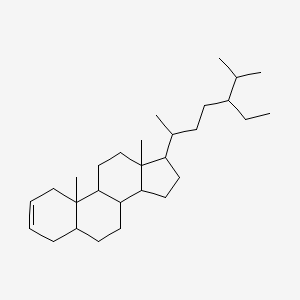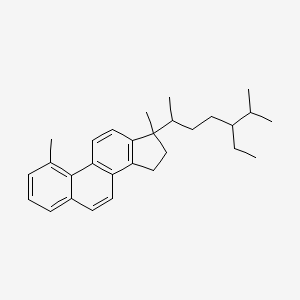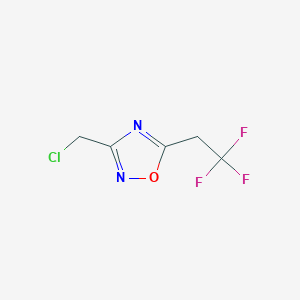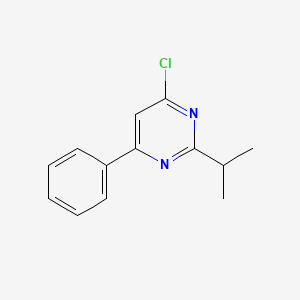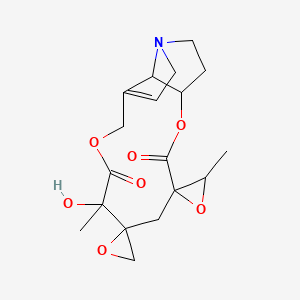
2-(Methylamino)-2-(m-tolyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-2-(m-tolyl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an amino group and a hydroxyl group attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(m-tolyl)ethanol typically involves the reaction of m-tolyl ketone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-2-(m-tolyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield m-tolyl ketone, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)-2-phenylethanol: Similar structure but with a phenyl group instead of a m-tolyl group.
2-(Methylamino)-2-(p-tolyl)ethanol: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
2-(Methylamino)-2-(m-tolyl)ethanol is unique due to the specific positioning of the methyl group on the tolyl ring, which can influence its chemical reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(methylamino)-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3 |
Clé InChI |
KWQBQKSCFIFUMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
